(±)-CP 47,497-C7-hydroxy metabolite
(±)-CP 47,497-C7-hydroxy metabolite
CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1554485-44-7
VCID:
VC0163851
InChI:
InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1
SMILES:
CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula:
C21H34O3
Molecular Weight:
334.5
(±)-CP 47,497-C7-hydroxy metabolite
CAS No.: 1554485-44-7
Reference Standards
VCID: VC0163851
Molecular Formula: C21H34O3
Molecular Weight: 334.5
CAS No. | 1554485-44-7 |
---|---|
Product Name | (±)-CP 47,497-C7-hydroxy metabolite |
Molecular Formula | C21H34O3 |
Molecular Weight | 334.5 |
IUPAC Name | 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol |
Standard InChI | InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 |
Standard InChIKey | OVDBRQAUSFGKDW-FUHWJXTLSA-N |
SMILES | CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Description | CP 47,497 is a monophenol synthetic cannabinoid that potently imitates natural cannabinoids. It has been identified as an adulterant of herbal blends. (±)-CP 47,497-C7-hydroxy metabolite is a potential metabolite of CP 47,497. This product is intended for forensic purposes. |
Synonyms | 5-(8-hydroxy-2-methyloctan-2-yl)-2-((1S,3R)-3-hydroxycyclohexyl)phenol |
Reference | 1.Auwärter, V.,Dresen, S.,Weinmann, W., et al. “Spice” and other herbal blends: Harmless incense or cannabinoid designer drugs? Journal of Mass Spectrometry 44, 832-837 (2009). |
PubChem Compound | 95549496 |
Last Modified | Nov 11 2021 |
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